

# A Technical Guide to the Biological Activity of Brominated Benzofuran Derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *7-Bromo-4-methylbenzofuran*

Cat. No.: *B1591798*

[Get Quote](#)

## Foreword: The Strategic Role of Bromination in Enhancing the Pharmacological Profile of Benzofuran Scaffolds

The benzofuran nucleus, a heterocyclic system composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.<sup>[1][2]</sup> Found in numerous natural products and synthetic compounds, this core structure is associated with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.<sup>[3][4]</sup> However, the therapeutic potential of the basic benzofuran ring is often modest. Strategic chemical modification is the key to unlocking its full pharmacological power.

This guide focuses on a particularly effective modification: bromination. The introduction of bromine atoms into the benzofuran structure is not a trivial substitution; it is a strategic decision rooted in fundamental principles of medicinal chemistry. Halogenation, and specifically bromination, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.<sup>[5][6]</sup> The ability of bromine to form "halogen bonds"—strong, non-covalent interactions with nucleophilic sites on proteins and enzymes—can significantly enhance target engagement and, consequently, biological activity.<sup>[5]</sup> This document provides an in-depth exploration of the diverse biological activities of brominated benzofuran derivatives, detailing the mechanisms of action, summarizing key efficacy data, and providing validated experimental protocols for their evaluation.

## Section 1: Potent Anticancer Activity Forged by Bromine

The quest for novel anticancer agents with improved efficacy and selectivity remains a paramount challenge in oncology.<sup>[5]</sup> Brominated benzofuran derivatives have emerged as a highly promising class of compounds, frequently demonstrating potent cytotoxicity against a range of human cancer cell lines, often with selectivity over non-cancerous cells.<sup>[6][7]</sup>

## Mechanistic Insights: Driving Cancer Cells Toward Apoptosis

The addition of bromine to the benzofuran scaffold consistently results in a significant increase in anticancer activity.<sup>[5]</sup> This enhanced cytotoxicity is not merely a non-specific toxic effect but is often orchestrated through specific molecular pathways that induce programmed cell death (apoptosis) and halt cell proliferation.

- **Induction of Apoptosis:** A primary mechanism of action for many brominated benzofurans is the induction of apoptosis. Studies have shown that these compounds can significantly increase the activity of executioner caspases, such as caspase-3 and caspase-7, which are key enzymes in the apoptotic cascade.<sup>[6]</sup> For instance, certain bromoalkyl and bromoacetyl derivatives of benzofurans have been identified as potent inducers of apoptosis in leukemia cells.<sup>[8]</sup> The bromo derivative of a benzofuran-based oxadiazole conjugate, was found to be the most efficient against HCT116 colon cancer cells, inducing apoptosis via the suppression of glycogen synthase kinase-3 $\beta$  (GSK3 $\beta$ ).<sup>[9]</sup>
- **Cell Cycle Arrest:** Beyond inducing apoptosis, some derivatives can arrest the cell cycle at specific phases. For example, treatment with certain benzofuran derivatives has been shown to induce G2/M phase arrest in cervical and breast cancer cells, preventing them from proceeding through mitosis and ultimately leading to cell death.<sup>[9][10]</sup>
- **Enzyme and Pathway Inhibition:** Brominated benzofurans can also target specific signaling pathways critical for cancer cell survival and proliferation. Some derivatives have been designed as inhibitors of the mTOR signaling pathway, a central regulator of cell growth and metabolism that is often dysregulated in cancer.<sup>[10][11]</sup> Others have shown inhibitory activity against protein kinases like CDK2, which are essential for cell cycle progression.<sup>[10]</sup>

- DNA Interaction: Preliminary evidence suggests that some brominated benzofurans may interact directly with DNA. In biochemical assays, these compounds were found to inhibit the cleavage of plasmid DNA by restriction endonucleases, similar to the action of known DNA intercalating agents like daunorubicin.<sup>[3][6]</sup> This interaction could disrupt DNA replication and transcription, contributing to their cytotoxic effects.

## Visualizing the Apoptotic Pathway

The following diagram illustrates a simplified apoptotic pathway commonly activated by brominated benzofuran derivatives, leading to programmed cell death.



[Click to download full resolution via product page](#)

Caption: Apoptotic pathway induced by brominated benzofurans.

## Quantitative Data: Cytotoxicity Profile

The cytotoxic efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC<sub>50</sub>), representing the concentration required to inhibit the growth of 50% of the cell population.

| Compound Type                                              | Cancer Cell Line     | IC <sub>50</sub> (μM) | Reference |
|------------------------------------------------------------|----------------------|-----------------------|-----------|
| 3-(Bromomethyl)-benzofuran derivative                      | HL60 (Leukemia)      | 0.1                   | [5]       |
| 3-(Bromomethyl)-benzofuran derivative                      | K562 (Leukemia)      | 5.0                   | [5]       |
| Bromo-benzofuran-oxadiazole conjugate (14c)                | HCT116 (Colon)       | 3.27                  | [9]       |
| Fluorinated/Brominate d Benzofuran (Compound 12)           | SiHa (Cervical)      | 1.10                  | [9]       |
| Fluorinated/Brominate d Benzofuran (Compound 12)           | HeLa (Cervical)      | 1.06                  | [9]       |
| N-(5-(2-bromobenzyl)thiazole-2-yl)benzofuran-2-carboxamide | HCC (Hepatocellular) | -                     | [6]       |

## Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a reliable method for assessing the cytotoxic effects of brominated benzofuran derivatives on adherent cancer cell lines.

**Principle:** The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase

enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

#### Step-by-Step Methodology:

- **Cell Seeding:** Plate cancer cells (e.g., HeLa, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere to allow for cell attachment.
- **Compound Preparation:** Prepare a stock solution of the brominated benzofuran derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100  $\mu$ M). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
- **Treatment:** After 24 hours, remove the old medium from the wells and add 100  $\mu$ L of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium (negative control), and cells with a known cytotoxic agent (positive control).
- **Incubation:** Incubate the plate for 48-72 hours at 37°C and 5% CO<sub>2</sub>.
- **MTT Addition:** Add 10  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium from each well. Add 100  $\mu$ L of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- **Absorbance Measurement:** Measure the absorbance of each well at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC<sub>50</sub> value using non-linear regression analysis.

## Section 2: Broad-Spectrum Antimicrobial Activity

Benzofuran derivatives are recognized for their anti-infective properties against a range of microorganisms, including bacteria and fungi.[\[5\]](#)[\[12\]](#) The introduction of bromine atoms often potentiates this activity, leading to compounds with significant inhibitory effects against clinically relevant pathogens.

## Structure-Activity Relationship (SAR) in Antimicrobial Action

The position and number of bromine substituents play a critical role in determining the antimicrobial potency.

- **Antibacterial Activity:** Compounds featuring two bromo substituents, for instance at the C-5 position of the benzofuran ring and the C-4 position of an attached phenyl ring, have demonstrated excellent antibacterial activity against both Gram-positive and Gram-negative bacteria.[\[12\]](#)[\[13\]](#)
- **Antifungal Activity:** Derivatives containing a halogen in the aromatic ring have shown notable antifungal activity.[\[14\]](#) The combination of a brominated benzofuran ring with other heterocyclic moieties like pyrazoles or oxadiazoles can also yield compounds with moderate to good activity against fungal strains such as *Candida albicans* and *Aspergillus flavus*.[\[12\]](#)[\[13\]](#)

## Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound Type                                     | Microorganism         | MIC ( $\mu\text{mol/L}$ or $\mu\text{g/mL}$ ) | Reference |
|---------------------------------------------------|-----------------------|-----------------------------------------------|-----------|
| 5-Bromo, 4'-Bromo benzofuran barbitone derivative | Various bacteria      | 29.76 - 31.96 $\mu\text{mol/L}$               | [13]      |
| 5-Bromo, 4'-Bromo benzofuran barbitone derivative | Various fungi         | 12.50 - 66.49 $\mu\text{mol/L}$               | [13]      |
| Brominated 3-benzofurancarboxylic acid derivative | Staphylococcus aureus | Active                                        | [14]      |
| Brominated 3-benzofurancarboxylic acid derivative | Candida albicans      | Active                                        | [14]      |
| Brominated benzofuran derivative (Compound 7)     | Gram-positive strains | 16 - 64 $\mu\text{g/mL}$                      | [8]       |

## Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines a standard workflow for determining the antimicrobial efficacy of new chemical entities.



[Click to download full resolution via product page](#)

Caption: Workflow for MIC determination via broth microdilution.

## Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for quantifying the in vitro activity of antimicrobial agents.

**Principle:** A standardized suspension of bacteria is tested against doubling dilutions of the antimicrobial agent in a liquid nutrient medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth.

### Step-by-Step Methodology:

- **Compound Dilution:** In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the brominated benzofuran compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations might range from 256 µg/mL down to 0.5 µg/mL.
- **Inoculum Preparation:** Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately  $1.5 \times 10^8$  CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of  $5 \times 10^5$  CFU/mL in the wells.
- **Inoculation:** Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.
- **Controls:** Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
- **Incubation:** Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.
- **MIC Reading:** After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the positive control well.

## Section 3: Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases, including cancer and neurodegenerative disorders.<sup>[15]</sup> Brominated benzofurans have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of key pro-inflammatory mediators.<sup>[16][17]</sup>

### Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are linked to their ability to suppress cellular machinery responsible for the inflammatory response.

- **Inhibition of Inflammatory Enzymes:** Several fluorinated and brominated benzofuran derivatives have been shown to significantly inhibit the activity and expression of cyclooxygenase-2 (COX-2), a critical enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.<sup>[15][17]</sup>
- **Suppression of Nitric Oxide (NO) Production:** In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, these compounds effectively inhibit the expression of inducible nitric oxide synthase (iNOS or NOS2) and subsequent production of nitric oxide (NO), a key signaling molecule in inflammation.<sup>[15][18]</sup>
- **Reduction of Pro-inflammatory Cytokines:** The secretion of pro-inflammatory cytokines is also curtailed. Studies have shown that treatment with brominated benzofurans can decrease the secretion of mediators like Interleukin-6 (IL-6) and Chemokine (C-C) Ligand 2 (CCL2).<sup>[10][15]</sup>

The presence of bromine, often in conjunction with fluorine or hydroxyl groups, appears to enhance these biological effects.<sup>[15][17]</sup>

### Visualizing the Inflammatory Cascade

This diagram shows the points at which brominated benzofurans can interrupt the inflammatory signaling cascade in a macrophage.



[Click to download full resolution via product page](#)

Caption: Inhibition of inflammatory mediators by brominated benzofurans.

## Quantitative Data: Inhibition of Inflammatory Mediators

The potency of anti-inflammatory compounds is measured by their IC<sub>50</sub> values for the inhibition of specific mediators.

| Compound Type                                 | Mediator Inhibited   | IC50 (μM)  | Cell Line  | Reference            |
|-----------------------------------------------|----------------------|------------|------------|----------------------|
| Fluorinated/Brominated Benzofuran Derivatives | Interleukin-6 (IL-6) | 1.2 - 9.04 | Macrophage | <a href="#">[17]</a> |
| Fluorinated/Brominated Benzofuran Derivatives | Nitric Oxide (NO)    | 2.4 - 5.2  | Macrophage | <a href="#">[17]</a> |
| Fluorinated/Brominated Benzofuran Derivatives | Prostaglandin E2     | 1.1 - 20.5 | Macrophage | <a href="#">[17]</a> |
| Aza-benzofuran Derivative (Compound 1)        | Nitric Oxide (NO)    | 17.31      | RAW 264.7  | <a href="#">[18]</a> |
| Aza-benzofuran Derivative (Compound 3)        | Nitric Oxide (NO)    | 16.5       | RAW 264.7  | <a href="#">[18]</a> |

## Experimental Protocol: Griess Assay for Nitrite (NO) Determination

This protocol is used to quantify NO production by measuring the accumulation of its stable metabolite, nitrite, in cell culture supernatants.

**Principle:** The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the nitrite concentration and can be measured spectrophotometrically.

**Step-by-Step Methodology:**

- Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the brominated benzofuran derivative for 1 hour.
- Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1  $\mu$ g/mL) to induce inflammation and NO production. Incubate for 24 hours.
- Supernatant Collection: After incubation, carefully collect 50  $\mu$ L of the culture supernatant from each well.
- Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100  $\mu$ M) in culture medium.
- Griess Reaction: Add 50  $\mu$ L of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each sample and standard well. Incubate for 10 minutes at room temperature, protected from light.
- Color Development: Add 50  $\mu$ L of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well. Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.
- Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes using a microplate reader.
- Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

## Section 4: Neuroprotective Effects and Therapeutic Potential

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, with excitotoxicity and oxidative stress being key pathological drivers.[\[19\]](#)[\[20\]](#) Benzofuran derivatives have shown promise as neuroprotective agents, and bromination can be a key feature in optimizing this activity.[\[5\]](#)[\[21\]](#)

## Mechanisms of Neuroprotection

- **Anti-Excitotoxic Effects:** Excitotoxicity refers to neuronal death caused by the overactivation of glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor. Certain benzofuran-2-carboxamide derivatives have demonstrated a potent ability to protect primary cultured rat cortical cells from NMDA-induced excitotoxicity.[19] This suggests they may act as NMDA receptor antagonists or modulate downstream signaling pathways.
- **Antioxidant Activity:** Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a major contributor to neuronal damage.[19] Benzofuran derivatives have been shown to possess antioxidant properties, including the ability to scavenge free radicals (like the DPPH radical) and inhibit lipid peroxidation in brain tissue, thereby protecting neurons from oxidative damage.[19]
- **Modulation of Neuro-related Pathways:** In models of aluminum chloride-induced neurotoxicity, a novel benzofuran derivative was shown to ameliorate neuroinflammation and synaptic dysfunction. It exerted its neurotherapeutic activity by mitigating oxidative stress and regulating the expression of microRNAs (like miR-34a and miR-132) involved in neuronal health.[20]

## Visualizing Neuroprotection

The following diagram illustrates how brominated benzofurans can counteract excitotoxic and oxidative insults to a neuron.



[Click to download full resolution via product page](#)

Caption: Dual neuroprotective action against excitotoxicity and oxidative stress.

## Experimental Protocol: Assessing Neuroprotection Against NMDA-Induced Excitotoxicity

This protocol allows for the evaluation of a compound's ability to protect neurons from glutamate-induced cell death.

**Principle:** Primary neuronal cultures are exposed to a toxic concentration of NMDA. The neuroprotective effect of a test compound is determined by its ability to preserve cell viability, which can be measured using assays like the MTT assay or by quantifying lactate dehydrogenase (LDH) release.

**Step-by-Step Methodology:**

- Primary Culture Preparation: Isolate and culture primary cortical neurons from embryonic day 18 rat brains according to established protocols.
- Compound Treatment: After 7-10 days in vitro, treat the neuronal cultures with various concentrations of the brominated benzofuran derivative for 1-2 hours prior to the excitotoxic insult.
- NMDA Insult: Expose the neurons to a toxic concentration of NMDA (e.g., 100-300  $\mu$ M) for 20-30 minutes in a controlled buffer solution.
- Recovery: Wash the cells and return them to their original culture medium (which may or may not contain the test compound) and incubate for 24 hours.
- Viability Assessment (LDH Assay):
  - Collect the culture medium to measure released LDH (a marker of cell death/membrane rupture).
  - Lyse the remaining cells to measure the total LDH content.
  - Quantify LDH activity using a commercially available colorimetric assay kit.
- Data Analysis: Calculate the percentage of neuroprotection as the reduction in LDH release in compound-treated wells compared to wells treated with NMDA alone.

## Conclusion and Future Perspectives

This guide has systematically detailed the significant and diverse biological activities of brominated benzofuran derivatives. The strategic incorporation of bromine into the benzofuran scaffold is a proven method for enhancing potency across multiple therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. The ability of bromine to improve target binding through halogen bonding and modify physicochemical properties underscores its importance in modern drug design.

The data summarized herein, from cytotoxicity and antimicrobial assays to anti-inflammatory and neuroprotective studies, collectively point to a class of compounds with immense therapeutic potential. The provided experimental protocols offer a validated framework for

researchers and drug development professionals to further investigate and optimize these promising molecules. Future work should focus on elucidating more detailed mechanisms of action, exploring *in vivo* efficacy in animal models, and refining structure-activity relationships to design next-generation brominated benzofuran derivatives with superior potency and safety profiles.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. medcraveonline.com [medcraveonline.com]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]
- 15. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jopcr.com [jopcr.com]
- 17. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from *Penicillium crustosum* SCNU-F0046 | MDPI [mdpi.com]
- 19. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Biological Activity of Brominated Benzofuran Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1591798#biological-activity-of-brominated-benzofuran-derivatives\]](https://www.benchchem.com/product/b1591798#biological-activity-of-brominated-benzofuran-derivatives)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)